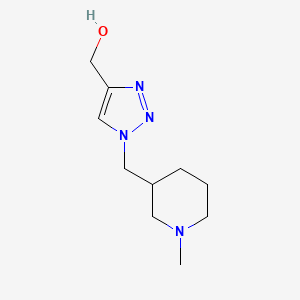

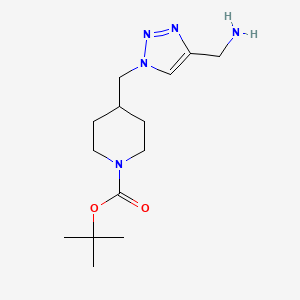

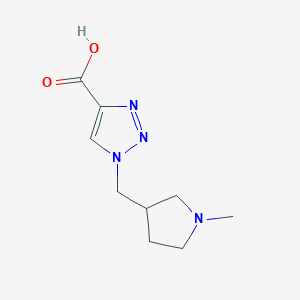

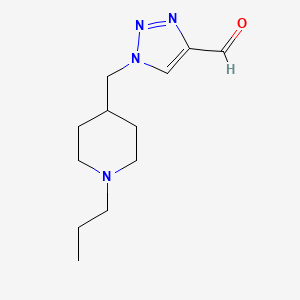

![molecular formula C9H14ClN3O3 B1481302 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octan-4,6,8-trionhydrochlorid CAS No. 2098049-73-9](/img/structure/B1481302.png)

5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octan-4,6,8-trionhydrochlorid

Übersicht

Beschreibung

5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O3 and its molecular weight is 247.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumorale Anwendungen

Diese Verbindung hat sich als vielversprechend erwiesen als Antitumormittel. Es wurde festgestellt, dass sie das Wachstum von Tumoren in vivo hemmt, insbesondere von solchen, die durch Zelllinien induziert werden, die Matrixmetalloproteinasen (MMPs) produzieren. Die Fähigkeit der Verbindung, MMPs anzusprechen, die von Tumor- und/oder Stromazellen exprimiert werden, macht sie zu einem wirksamen Mittel im Kampf gegen Krebs .

Anti-invasive Eigenschaften

Die anti-invasive Kapazität dieser Verbindung wurde in vitro durch Chemoinvasionstests geprüft. Sie hat ein erhebliches Potenzial gezeigt, die Invasivität von Krebszellen zu reduzieren, was ein entscheidender Schritt zur Verhinderung von Krebsmetastasen ist .

Antiangiogene Wirksamkeit

Im Bereich der Antiangiogenese wurde diese Verbindung auf ihre Fähigkeit untersucht, die Tumorvaskularisierung zu reduzieren. Es wurde gezeigt, dass sie die Angiogenese in einem Ratten-Aortenring-Assay effektiv blockiert, was ein entscheidender Schritt ist, um die Blutversorgung von Tumoren zu unterbrechen und ihr Wachstum zu hemmen .

Selektive MMP-Hemmung

Die Verbindung wurde als selektiver Inhibitor von MMP-2, MMP-9 und Membran-Typ-1 (MT1)-MMP identifiziert. Diese Selektivität ist vorteilhaft, da sie verbesserte therapeutische Möglichkeiten bietet im Vergleich zu Breitband-MMP-Inhibitoren, die einen enttäuschend niedrigen therapeutischen Index haben .

Orale Bioverfügbarkeit

Ein wichtiger Aspekt der Anwendung dieser Verbindung ist ihre orale Bioverfügbarkeit. Diese Eigenschaft macht sie zu einem attraktiven Kandidaten für die Entwicklung zu einem Medikament, das leicht verabreicht werden kann, die Compliance des Patienten verbessert und die breite Anwendung in der Krebstherapie erleichtert .

Therapeutischer Index

Die Entwicklung dieser Verbindung als synthetischer MMP-Inhibitor (MMPI) wurde durch das Bedürfnis nach Medikamenten mit einem höheren therapeutischen Index angetrieben. Ihre selektive Hemmung von MMPs, die mit der Tumorprogression verbunden sind, könnte möglicherweise ein günstigeres Gleichgewicht zwischen Wirksamkeit und Sicherheit bieten .

MMP-Expressionsprofiländerung

Die Forschung hat sich auch auf die Fähigkeit der Verbindung konzentriert, das MMP-Expressionsprofil zu verändern, das in malignen Geweben beobachtet wird. Diese Änderung ist bedeutsam, da sie zur Entwicklung effektiverer Krebstherapien führen kann, indem die spezifischen Proteinasen angegriffen werden, die an der Krebsprogression beteiligt sind .

Potenzial zur Reduzierung von Nebenwirkungen

Im Gegensatz zu Breitband-MMP-Inhibitoren wurde die Verabreichung dieser Verbindung nicht mit Nebenwirkungen in Verbindung gebracht, die das therapeutische Potenzial dieser Medikamente beeinträchtigen könnten. Dies macht sie zu einem vielversprechenden Kandidaten für langfristige Behandlungsstrategien in der Krebstherapie .

Eigenschaften

IUPAC Name |

7-(2-aminoethyl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3.ClH/c1-11-6(13)9(2-3-9)7(14)12(5-4-10)8(11)15;/h2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLIBKZJZFHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.